![molecular formula C₂₆H₃₇NO₁₆ B1141098 2-Acetamido-2-deoxy-3-O-(alpha-L-fucopyranosyl)-D-glucopyranose Pentaacetate CAS No. 309263-13-6](/img/structure/B1141098.png)
2-Acetamido-2-deoxy-3-O-(alpha-L-fucopyranosyl)-D-glucopyranose Pentaacetate
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Description
Synthesis Analysis
The synthesis of 2-Acetamido-2-deoxy-3-O-(alpha-L-fucopyranosyl)-D-glucopyranose Pentaacetate involves multiple steps, starting with the formation of specific acetal, acetylation, and the subsequent condensation with other sugar derivatives. A notable method involves the condensation of di-N-acetylchitobiose with tetra-O-acetyl-α-D-mannopyranosyl bromide, leading to the crystalline form of the target compound (Shaban & Jeanloz, 1971). Another approach includes the synthesis from 2,3,4-tri-O-acetyl-α-L-fucopyranosyl bromide, demonstrating the complexity and precision required in these chemical processes (Rachaman & Jeanloz, 1969).
Molecular Structure Analysis
The molecular structure of this compound is characterized by its specific sugar residues and the acetylation of the amino group, which plays a crucial role in its biological activity and chemical properties. High-resolution mass spectrometry and NMR spectroscopy are often utilized to confirm the structure and purity of the synthesized compound, ensuring its suitability for further research and application (Dougherty et al., 1973).
Chemical Reactions and Properties
This carbohydrate derivative undergoes various chemical reactions, including condensation, acetylation, and specific enzymatic reactions that highlight its reactive nature and the potential for modification. These reactions are crucial for its application in synthesizing more complex glycoconjugates and studying enzyme-substrate interactions relevant to biological systems (Oguri et al., 1980).
Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been utilized in the synthesis of complex carbohydrates and glycopeptides. For example, a study by Shaban and Jeanloz (1971) demonstrated its role in the formation of a trisaccharide useful as a reference compound for structure determination of glycopeptides and as a starting material for their synthesis (Shaban & Jeanloz, 1971).
- Another research by Vetere, Galateo, and Paoletti (1997) employed the compound in a regiospecific transglycosylation reaction to synthesize a building block for branched oligosaccharides (Vetere, Galateo, & Paoletti, 1997).
Adjuvant Activity
- A study by Merser, Sinaỹ, and Adam (1975) explored its derivatives for adjuvant activity, finding that specific derivatives showed adjuvant activity, which is crucial in vaccine development (Merser, Sinaỹ, & Adam, 1975).
Enzymatic Studies and Assay Development
- Research by Sykes et al. (1983) utilized derivatives of this compound for developing an assay procedure for GDP-L-fucose: N-acetylglucosaminide-(1→4)-alpha-L-fucosyltransferase, a key enzyme in glycobiology (Sykes, Rana, Barlow, & Matta, 1983).
Glycosylation Studies
- In a study by Hashimoto, Shimada, and Horito (1993), sulfur-linked disaccharide analogs of the compound were synthesized and tested for inhibitory activities toward alpha-L-fucosidases, important in understanding enzyme behavior (Hashimoto, Shimada, & Horito, 1993).
Conjugation and Polymer Studies
- Eklind et al. (1996) synthesized derivatives of this compound for use in adhesion inhibition studies with Helicobacter pylori, showing its potential in addressing bacterial infections (Eklind, Gustafsson, Tidén, Norberg, & Åberg, 1996).
properties
IUPAC Name |
[(3S,5S,6S)-5-acetamido-3,6-diacetyloxy-4-[(2S,3S,4S,5R)-3,4,5-triacetyloxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO16/c1-10-20(37-13(4)30)23(39-15(6)32)24(40-16(7)33)26(36-10)43-22-19(27-11(2)28)25(41-17(8)34)42-18(9-35-12(3)29)21(22)38-14(5)31/h10,18-26H,9H2,1-8H3,(H,27,28)/t10?,18?,19-,20+,21+,22?,23-,24-,25+,26-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDOFLANQSVCEI-UOYUXFABSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)COC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1[C@H]([C@@H]([C@@H]([C@@H](O1)OC2[C@@H]([C@@H](OC([C@H]2OC(=O)C)COC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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